molecular formula C13H12ClN3O B14917276 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile

Cat. No.: B14917276
M. Wt: 261.70 g/mol
InChI Key: HEQIRVOPMURJCH-UHFFFAOYSA-N
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Description

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile is a chemical compound that features a unique structure combining a chloro-substituted benzonitrile with a dimethylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(((3,5-dimethylisoxazol-4-yl)methyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]benzonitrile

InChI

InChI=1S/C13H12ClN3O/c1-8-12(9(2)18-17-8)7-16-11-4-3-10(6-15)13(14)5-11/h3-5,16H,7H2,1-2H3

InChI Key

HEQIRVOPMURJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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